(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hcl
Description
(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester HCl is a boronic acid derivative featuring a pyridin-3-yl-substituted phenyl ring coupled with a pinacol boronate ester group, stabilized as a hydrochloride salt. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl scaffolds . The pinacol ester group improves stability and handling compared to free boronic acids, while the HCl salt form increases crystallinity and shelf life.
Properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14;/h5-12H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPCWRYHQIJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-18-3 | |
| Record name | Pyridine, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride (CAS Number: 2304635-18-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 317.6 g/mol. The boronic acid functional group is known for its ability to form reversible covalent bonds with various biomolecules, making it a valuable scaffold in drug design.
Boronic acids, including this compound, function primarily through their ability to interact with biological targets such as enzymes and receptors. The electrophilic nature of the boron atom allows these compounds to form complexes with nucleophiles, which can include hydroxyl groups from carbohydrates or amino acid residues in proteins . This property is particularly significant in the development of inhibitors for proteasomes and various enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to (3-(Pyridin-3-YL)phenyl)boronic acid have shown promise as proteasome inhibitors. Bortezomib, a well-known boronic acid derivative, has been successfully used in treating multiple myeloma by inducing cell cycle arrest at the G2/M phase . The mechanism involves inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic factors within cancer cells.
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. Research indicates that they can act as inhibitors against β-lactamases, enzymes produced by resistant bacteria that confer antibiotic resistance. The interaction between the boronic acid moiety and serine residues in these enzymes enhances the efficacy of existing antibiotics . This suggests that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester HCl could be developed into a therapeutic agent against resistant bacterial strains.
Synthesis
The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-boron bonds under mild conditions . This method is favored for its efficiency and ability to produce high yields of the desired product.
Case Study 1: Anticancer Efficacy
A study investigating similar pyridinylboronic acids demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating potent activity against multiple myeloma cells comparable to bortezomib . These findings suggest that this compound could serve as a lead compound for further development.
Case Study 2: Antibacterial Effectiveness
Another study focused on the antibacterial activity of boronic acids against resistant strains showed that derivatives with similar structures effectively inhibited β-lactamase activity, suggesting a promising avenue for addressing antibiotic resistance .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential anticancer , antibacterial , and antiviral properties. Its boronic acid moiety allows it to form reversible covalent bonds with various biomolecules, making it a valuable scaffold for drug design.
- Anticancer Activity : Similar boronic acids have shown promise as proteasome inhibitors. For instance, bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma by inducing cell cycle arrest at the G2/M phase . Studies indicate that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride may exhibit similar efficacy against cancer cell lines.
- Antibacterial Activity : Research has demonstrated that boronic acids can inhibit β-lactamases, enzymes produced by resistant bacteria that confer antibiotic resistance. This suggests that the compound could be developed into therapeutic agents against resistant bacterial strains .
Organic Synthesis
The compound is also utilized in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-boron bonds under mild conditions. This method is favored for its efficiency and ability to produce high yields of desired products .
Case Study 1: Anticancer Efficacy
A study investigating pyridinylboronic acids demonstrated significant growth inhibition in various cancer cell lines. The IC50 values indicated potent activity against multiple myeloma cells comparable to bortezomib, suggesting that (3-(Pyridin-3-YL)phenyl)boronic acid pinacol ester hydrochloride could serve as a lead compound for further development .
Case Study 2: Antibacterial Effectiveness
Another study focused on the antibacterial activity of boronic acids against resistant strains showed that derivatives with similar structures effectively inhibited β-lactamase activity. This indicates a promising avenue for addressing antibiotic resistance .
Data Tables
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This boronic ester participates in palladium-catalyzed cross-coupling reactions, forming biaryl structures. A study demonstrated its efficacy with bromopyridine derivatives under optimized conditions ( , ).
| Substrate | Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | Pd(PPh₃)₄, K₂CO₃ | 80 | 92 | |
| 3-Iodopyridine | Pd(dppf)Cl₂, CsF | 100 | 85 | |
| 4-Bromoanisole | Pd(OAc)₂, SPhos | 90 | 78 |
Key observations:
-
Reactions proceed efficiently in THF:H₂O (4:1) with 2–5 mol% catalyst loading
-
Steric effects from the pyridine ring reduce yields with ortho-substituted aryl halides
Protodeboronation
Under photoredox conditions, the compound undergoes catalytic protodeboronation to form de-borylated aromatic products ( ):
| Light Source | Catalyst | Additive | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 450 nm LED | Ir(ppy)₃ | HCO₂H | 98 | >99 |
| Blue LED | Ru(bpy)₃²⁺ | iPrOH | 85 | 92 |
Mechanistic studies suggest a radical chain pathway involving single-electron transfer (SET) from the excited photocatalyst to the boronic ester ( ).
Hydrolysis and Oxidation
The pinacol ester undergoes hydrolysis to form the corresponding boronic acid, which can oxidize to phenolic derivatives:
| Reaction Condition | Product | Yield (%) |
|---|---|---|
| 1M HCl, 25°C, 12h | (3-Pyridinylphenyl)boronic acid | 95 |
| H₂O₂ (30%), NaHCO₃, 0°C, 2h | 3-(3-Hydroxyphenyl)pyridine | 88 |
The oxidation pathway demonstrates pH-dependent kinetics, with optimal yields under mildly alkaline conditions .
Comparative Reactivity Analysis
When compared to structurally similar boronic esters:
| Compound | Suzuki Coupling Yield (%) | Protodeboronation Efficiency (%) |
|---|---|---|
| 3-Pyridineboronic acid pinacol ester | 94 | 82 |
| Piperidine-4-boronic ester HCl | 68 | 45 |
| Benzothiophene boronic ester | 89 | 91 |
Key findings:
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects: The pyridin-3-yl group in the target compound introduces electron-withdrawing character, enhancing reactivity in cross-couplings compared to electron-donating substituents like amino groups in 3-aminophenyl derivatives .
- Solubility: The HCl salt form improves aqueous solubility relative to neutral boronic esters (e.g., [3-(Phenylaminomethyl)phenyl]boronic acid pinacol ester) .
- Stability : Pinacol esters generally exhibit superior stability to moisture and oxygen compared to boronic acids, though the HCl salt may require controlled storage (2–8°C) to prevent decomposition .
Reactivity in Cross-Coupling Reactions
In contrast, electron-rich analogues like 3-methoxyphenylboronic acid pinacol ester (CAS 325142-84-5) exhibit slower coupling rates due to reduced electrophilicity at the boron center . For example, in a model reaction with 2-chloroquinoline, the pyridinyl derivative achieved a 62% yield under standard conditions, whereas methoxy-substituted analogues required elevated temperatures for comparable efficiency .
Preparation Methods
Reaction Mechanism and Substrate Selection
The Miyaura borylation is the most widely reported method for synthesizing pinacol-protected boronic esters. This one-step protocol involves reacting 3-(pyridin-3-yl)phenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester.
Key reagents :
- Aryl halide : 3-Bromo-(3-pyridinyl)benzene (≥95% purity)
- Boron source : Bis(pinacolato)diboron (1.2 equiv)
- Catalyst : Pd(dppf)Cl₂ (5 mol%) or PdCl₂(PPh₃)₂ (3 mol%)
- Base : KOAc (3.0 equiv)
- Solvent : Dioxane or THF (anhydrous)
Optimization and Yield Enhancement
Reaction temperatures between 80–100°C for 12–24 hours achieve conversions >85%. Catalyst selection critically impacts efficiency: Pd(dppf)Cl₂ reduces side product formation compared to Pd(PPh₃)₄, which may induce proto-deboronation. Post-reaction, the hydrochloride salt is precipitated by treating the crude product with HCl-saturated ethanol, yielding a crystalline solid with ≥98% purity after recrystallization.
Table 1: Miyaura Borylation Conditions and Outcomes
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | 80 | 18 | 88 | 98 |
| PdCl₂(PPh₃)₂ | 100 | 12 | 82 | 95 |
| Pd(OAc)₂/XPhos | 90 | 24 | 78 | 93 |
Suzuki-Miyaura Cross-Coupling
Dual Functionalization Strategy
This two-step approach couples a pre-formed boronic acid with a halogenated pyridine derivative. For example, 3-bromopyridine reacts with (3-boronophenyl)pinacol ester under Suzuki conditions to form the biaryl linkage. Subsequent hydrochloride salt formation is achieved via acidification.
Representative procedure :
Challenges and Mitigation
Competitive protodeboronation of the boronic ester necessitates careful control of base strength and temperature. Using K₂CO₃ instead of stronger bases (e.g., NaOH) suppresses this side reaction, improving yields to 75–82%. Catalyst pre-activation with triphenylphosphine enhances Pd stability in DMF.
Transmetalation of Organometallic Intermediates
Lithium-Halogen Exchange and Boronation
Aryl boronic esters can be synthesized via lithiation of 3-(pyridin-3-yl)bromobenzene followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids palladium catalysts, making it cost-effective for large-scale production.
Protocol :
Limitations and Adaptations
Moisture sensitivity during lithiation demands strict anhydrous conditions. Yields (70–75%) are lower than palladium-based methods, but the absence of transition metals simplifies purification. Industrial adaptations employ flow chemistry to enhance reproducibility.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Industrial Applicability
| Parameter | Miyaura Borylation | Suzuki Coupling | Transmetalation |
|---|---|---|---|
| Catalyst Cost | High | Moderate | None |
| Yield (%) | 85–90 | 75–82 | 70–75 |
| Scalability | Excellent | Good | Moderate |
| Purity (%) | 95–98 | 90–93 | 85–88 |
| Key Advantage | One-step | Modular | Metal-free |
Q & A
Q. What are the optimal synthetic routes for preparing (3-(pyridin-3-yl)phenyl)boronic acid pinacol ester HCl?
The compound can be synthesized via Suzuki-Miyaura coupling using a pyridinyl halide and a phenylboronic ester precursor. A two-step protocol involves coupling a pyridinyl halide with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃), followed by HCl-mediated deprotection of the pinacol ester. For example, oxidative cleavage of the pinacol ester using NaIO₄ in THF/water/HCl (0.1 mL) at room temperature yields the boronic acid, which is then converted to the HCl salt .
Q. How does the pinacol ester group influence stability and solubility in organic reactions?
The pinacol ester enhances stability by reducing boronic acid hydrolysis and improving solubility in non-polar solvents (e.g., THF, DCM). Stability under oxidative conditions varies with diol affinity: pinacol esters oxidize faster (50% conversion in 10 minutes under H₂O₂) compared to neopentyl glycol esters (27 minutes) due to lower diol-boronic acid affinity (relative affinity: pinacol = 12.1 vs. neopentyl = 0.30) .
Q. What purification strategies are effective for isolating boronic esters after synthesis?
Column chromatography using silica gel with hexane/EtOAc gradients is standard. For labile esters, solid-phase transesterification (e.g., with methyl boronic acid) allows selective removal of byproducts via evaporation. Crude products can also be recrystallized from ethanol after salt filtration .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronic ester acts as a coupling partner with aryl/heteroaryl halides. For example, Pd-catalyzed coupling with aryl bromides (e.g., phenyl bromide) in aqueous base (e.g., K₂CO₃) at 90°C yields biaryl products. The pinacol ester must remain intact during coupling; post-reaction deprotection with HCl releases the free boronic acid .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation behavior of pinacol boronic esters under reactive oxygen species (ROS)?
Oxidation rates depend on diol affinity and steric effects. Pinacol esters hydrolyze to free boronic acids in aqueous media, which react with H₂O₂ to form phenols. The oxidation rate (t₁/₂ = 10 minutes for pinacol vs. 22 minutes for free acid) is independent of hydrolysis equilibrium, as shown by alizarin red S affinity assays. Electron-withdrawing groups on the aryl ring accelerate oxidation .
Q. How can stereochemical outcomes in allylboration reactions be controlled using this compound?
α-Substituted allyl pinacol boronic esters undergo anti-Z-selective allylboration of aldehydes via borinic ester intermediates. Pre-treatment with nBuLi and TFAA generates a borinic ester, enabling >20:1 E-selectivity. Computational studies reveal transition-state puckering and steric effects drive selectivity .
Q. What computational methods predict the reactivity of boronic esters in cross-coupling?
Density functional theory (DFT) models assess boronic ester speciation and transition states. For example, Pd-catalyzed coupling involves oxidative addition of aryl halides, transmetallation via boronate intermediates, and reductive elimination. Solvent polarity (e.g., DMF vs. THF) and diol affinity modulate reaction rates .
Q. How do structural modifications (e.g., pyridinyl substitution) correlate with biological activity?
Pyridinyl groups enhance interactions with biological targets (e.g., kinases) via π-π stacking. Oxidation-prone boronic esters (e.g., pinacol) correlate with ROS-mediated cytotoxicity in cancer cells (e.g., CLL MEC1 cells). clogP values and oxidation rates predict cellular uptake and efficacy .
Q. What strategies enable chemoselective derivatization of the boronic ester in multifunctional systems?
Controlled speciation (e.g., pH adjustment) and sequential transesterification allow selective functionalization. For example, methyl boronic acid displaces pinacol under mild conditions, enabling iterative C-C bond formation without disrupting adjacent functional groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
